An In-depth Technical Guide to 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one, a substituted aminopyrimidinone of significant interest in medicinal chemistry. While specific experimental data for this particular analog is limited in publicly accessible literature, this document synthesizes information from closely related structures to offer a detailed projection of its characteristics. This guide covers its physicochemical properties, a plausible and detailed synthetic route, spectral analysis, and a discussion of its potential biological activities, particularly in the context of anticancer research. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrimidine scaffold.
Introduction and Significance
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including several clinically approved drugs. The 2,4,6-trisubstituted pyrimidine scaffold, in particular, has attracted considerable attention due to its versatile biological activities, which include but are not limited to, anticancer, antiviral, and anti-inflammatory properties. The compound 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one belongs to this promising class of molecules. Its structural features, namely the 6-amino group, the 4-oxo function, and the 2-anilino-type substitution, suggest a high potential for forming multiple hydrogen bonds and engaging in various receptor-ligand interactions. This makes it an attractive candidate for targeting a range of biological macromolecules, most notably protein kinases, which are often dysregulated in diseases like cancer.
This guide aims to provide a detailed technical overview of 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one, offering insights into its fundamental chemical properties and laying the groundwork for its further exploration as a potential therapeutic agent.
Physicochemical Properties
| Property | Inferred Value | Notes |
| Molecular Formula | C₁₁H₁₂N₄O₂ | Based on the chemical structure. |
| Molecular Weight | 232.24 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Based on similar aminopyrimidinone derivatives. |
| Melting Point | Expected to be >200 °C | Aminopyrimidinones often exhibit high melting points due to intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | The presence of polar functional groups suggests some aqueous solubility, while the aromatic rings favor solubility in organic solvents. |
| Tautomerism | Exists in equilibrium between the -one and -ol forms. | The keto-enol tautomerism is a characteristic feature of pyrimidin-4(3H)-ones. The keto form is generally predominant in the solid state.[1] |
Tautomeric Forms:
The 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one molecule can exist in at least two tautomeric forms: the lactam (one) and the lactim (ol) form. The equilibrium between these forms can be influenced by the solvent and pH.
Caption: Keto-enol tautomerism of the pyrimidin-4(3H)-one ring.
Synthesis and Mechanistic Insights
A common and efficient method for the synthesis of 2-anilinopyrimidin-4(3H)-ones involves the condensation of a β-ketoester with a guanidine derivative. The following protocol outlines a plausible synthetic route for 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one.
Proposed Synthetic Protocol
This synthesis is a one-pot, three-component reaction involving ethyl cyanoacetate, p-anisidine, and dicyandiamide, which serves as a precursor to guanidine.
Step-by-step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1 equivalent), p-anisidine (1 equivalent), and dicyandiamide (1.1 equivalents) in a suitable high-boiling solvent such as 2-methoxyethanol or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a catalytic amount of a strong base, such as sodium methoxide or potassium carbonate (0.2 equivalents), to the reaction mixture. The base acts as a catalyst to facilitate the condensation reactions.
-
Reflux: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Purification: Wash the crude product with water and then with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to yield the final product, 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one.
Rationale and Mechanistic Considerations
The choice of a one-pot synthesis is driven by efficiency and atom economy. The reaction proceeds through a series of interconnected steps. Initially, the p-anisidine likely reacts with dicyandiamide to form N-(4-methoxyphenyl)guanidine in situ. Concurrently, the ethyl cyanoacetate can undergo condensation. The N-(4-methoxyphenyl)guanidine then acts as the nucleophile, attacking the carbonyl group of the β-ketoester intermediate, followed by cyclization and subsequent aromatization to yield the stable pyrimidinone ring. The use of a high-boiling polar aprotic solvent facilitates the reaction by ensuring the reactants remain in solution at the required temperature.
Caption: A generalized workflow for the synthesis of the target compound.
Spectral Analysis (Predicted)
While specific spectra for 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one are not available, we can predict the key spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following characteristic signals (in DMSO-d₆):
-
Aromatic Protons (p-methoxyphenyl group): Two doublets in the range of δ 6.8-7.5 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring.
-
Aromatic Proton (pyrimidine ring): A singlet at approximately δ 5.0-5.5 ppm for the C5-H of the pyrimidine ring.
-
Amino Protons (NH₂): A broad singlet around δ 6.0-7.0 ppm, corresponding to the two protons of the 6-amino group.
-
Amine Proton (NH): A singlet in the region of δ 8.0-9.0 ppm for the proton of the 2-anilino group.
-
Amide Proton (N-H): A broad singlet above δ 10.0 ppm for the N3-H of the pyrimidinone ring.
-
Methoxy Protons (OCH₃): A sharp singlet around δ 3.7-3.8 ppm for the three protons of the methoxy group.
¹³C NMR Spectroscopy
The carbon NMR spectrum is anticipated to display signals corresponding to:
-
Carbonyl Carbon (C=O): A signal in the downfield region, around δ 160-170 ppm.
-
Pyrimidine Ring Carbons: Signals for C2, C4, C5, and C6 in the range of δ 80-160 ppm.
-
p-Methoxyphenyl Ring Carbons: Signals for the aromatic carbons between δ 114-155 ppm, including the methoxy-substituted carbon.
-
Methoxy Carbon (OCH₃): A signal around δ 55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the following functional groups:
-
N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amino and amide N-H groups.
-
C=O Stretching: A strong absorption peak around 1650-1680 cm⁻¹ for the carbonyl group of the pyrimidinone ring.
-
C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region.
-
C-O Stretching: A characteristic band for the aryl ether around 1240-1260 cm⁻¹.
Mass Spectrometry
The mass spectrum (Electron Impact or Electrospray Ionization) should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 232.24.
Potential Biological Activities and Therapeutic Applications
Derivatives of 2-anilinopyrimidine are well-documented for their diverse pharmacological activities, with a significant focus on their role as kinase inhibitors in cancer therapy.
Kinase Inhibition
Many 2-anilinopyrimidine derivatives have been shown to be potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2-anilino-6-aminopyrimidin-4(3H)-one scaffold can mimic the adenine core of ATP and bind to the ATP-binding pocket of kinases, thereby inhibiting their activity and arresting cell cycle progression.
Anticancer Potential
The potential for 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one to act as an anticancer agent is supported by studies on structurally similar compounds. The presence of the methoxy group on the phenyl ring can influence the molecule's electronic properties and its ability to interact with target proteins. It is plausible that this compound could exhibit antiproliferative activity against various cancer cell lines. Further investigation through in vitro screening against a panel of cancer cell lines is warranted to determine its efficacy and selectivity. Pyrimidine-based compounds have been shown to induce cell-cycle delay and a senescent-like phenotype in cancer cells.[2]
Other Potential Activities
Beyond anticancer activity, the pyrimidine scaffold is associated with a broad range of biological effects. Related compounds have demonstrated antimicrobial, anti-inflammatory, and antiviral properties.[3] Therefore, it is conceivable that 6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one may also possess some of these activities, which could be explored in future studies.
Caption: Potential biological activities of the target compound.
Future Directions and Conclusion
6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one represents a molecule of considerable interest for drug discovery and development. While this guide has provided a comprehensive overview based on available data for analogous structures, further experimental validation is crucial. Future research should focus on:
-
Unambiguous Synthesis and Characterization: A definitive synthesis and full spectral characterization (¹H NMR, ¹³C NMR, IR, and HRMS) are necessary to confirm its structure and purity.
-
Physicochemical Profiling: Experimental determination of its melting point, solubility, and pKa will be essential for formulation and further studies.
-
In Vitro Biological Evaluation: Screening against a panel of protein kinases and cancer cell lines will elucidate its primary mechanism of action and therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will help in optimizing the lead compound for improved potency and selectivity.
References
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. 2011. Available at: [Link]
-
NextSDS. 6-Amino-2-anilinopyrimidin-4(3H)-one — Chemical Substance Information. Available at: [Link]
- Barretina, J., et al. The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity.
-
Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. Available at: [Link]
